molecular formula C11H15ClN2O B1428476 Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride CAS No. 416852-20-5

Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride

Cat. No.: B1428476
CAS No.: 416852-20-5
M. Wt: 226.7 g/mol
InChI Key: NEQBTRUXUIVJRZ-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride is a compound that has been identified as a potential inhibitor of protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them, a process known as phosphorylation. This modification can activate or deactivate the target proteins, thus playing a crucial role in a wide range of cellular processes, including cell division, growth, and death.

Mode of Action

The compound interacts with protein kinases by binding to their active sites, thereby inhibiting their activity . The planarity of the compound’s structure, which includes a pyrido[3,4-g]quinazoline tricyclic system, is essential for its inhibitory potency . This planar structure allows the compound to fit into the active site of the protein kinase and block its activity.

Biochemical Pathways

By inhibiting protein kinases, the compound affects various biochemical pathways that are regulated by these enzymes. The exact pathways affected would depend on the specific protein kinases that the compound targets. Given the broad role of protein kinases in cellular processes, the compound’s action could potentially impact pathways related to cell growth, division, and apoptosis, among others .

Result of Action

The inhibition of protein kinases by this compound can lead to various molecular and cellular effects. For instance, it could potentially halt cell division or induce cell death, depending on the specific protein kinases it targets and the pathways they regulate .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride typically involves the reaction of piperidine with pyridine-2-carbonyl chloride in the presence of a suitable acid catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0°C to 25°C.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production rate and the specific requirements of the synthesis process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a ligand for biological receptors or enzymes, facilitating studies on molecular interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: It can be utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

  • Piperidin-4-yl(pyridin-3-yl)methanone hydrochloride

  • Piperidin-4-yl(pyridin-4-yl)methanone hydrochloride

  • Piperidin-4-yl(pyridin-2-yl)methanone

Properties

IUPAC Name

piperidin-4-yl(pyridin-2-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10;/h1-3,6,9,12H,4-5,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQBTRUXUIVJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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